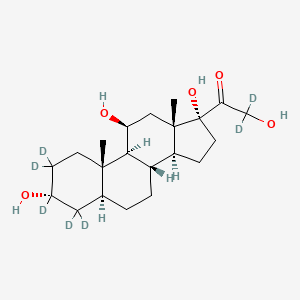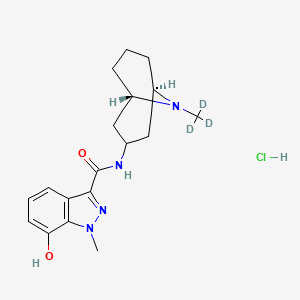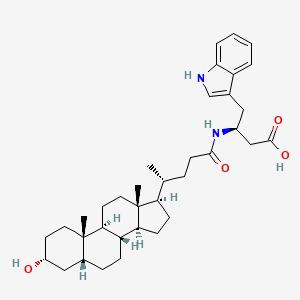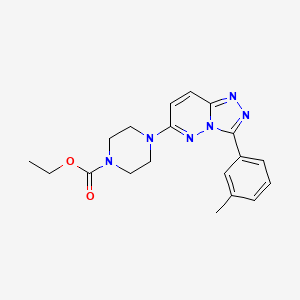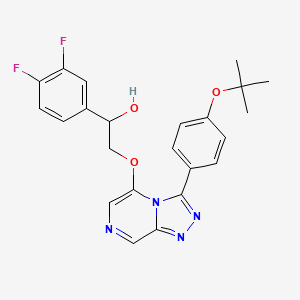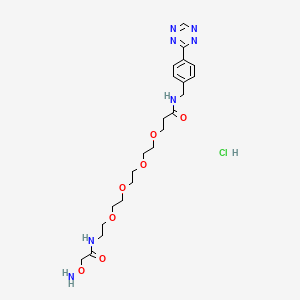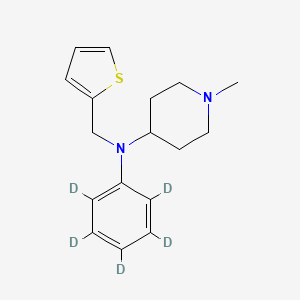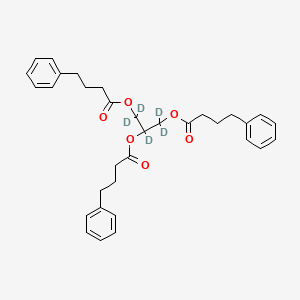
Glycerol phenylbutyrate-D5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycerol phenylbutyrate-D5 is a deuterium-labeled version of glycerol phenylbutyrate. It is primarily used as a research tool to study the pharmacokinetics and metabolism of glycerol phenylbutyrate. The compound is a triglyceride in which three molecules of phenylbutyrate are linked to a glycerol backbone. Glycerol phenylbutyrate is a nitrogen-binding agent used to manage patients with urea cycle disorders .
准备方法
Synthetic Routes and Reaction Conditions: Glycerol phenylbutyrate-D5 can be synthesized by reacting phenylbutyryl chloride with glycerol in the presence of an organic base in a chlorinated solvent. The reaction typically involves the following steps:
Preparation of Phenylbutyryl Chloride: Phenylbutyric acid is treated with thionyl chloride to form phenylbutyryl chloride.
Esterification: Phenylbutyryl chloride is then reacted with glycerol in the presence of an organic base such as pyridine or triethylamine.
Industrial Production Methods: An alternative industrial method involves the use of carbodiimides as coupling agents. This method is more environmentally friendly and avoids the use of chlorinated solvents. The reaction is carried out under mild conditions, resulting in high yields and purity .
化学反应分析
Types of Reactions: Glycerol phenylbutyrate-D5 undergoes several types of chemical reactions, including:
Esterification: The formation of ester bonds between phenylbutyric acid and glycerol.
Hydrolysis: The breakdown of ester bonds in the presence of water or enzymes.
Oxidation: The oxidation of phenylbutyrate moieties to form phenylacetate.
Common Reagents and Conditions:
Esterification: Phenylbutyric acid, thionyl chloride, glycerol, organic base (pyridine or triethylamine), chlorinated solvent (dichloromethane).
Hydrolysis: Water or enzymes such as lipases.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed:
Phenylacetate: Formed from the oxidation of phenylbutyrate.
Phenylbutyric acid: Formed from the hydrolysis of glycerol phenylbutyrate.
科学研究应用
Glycerol phenylbutyrate-D5 has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of glycerol phenylbutyrate.
Metabolic Pathway Analysis: Helps in understanding the metabolic pathways and the formation of metabolites such as phenylacetate and phenylacetylglutamine.
Urea Cycle Disorder Research: Used in research related to the treatment of urea cycle disorders by providing an alternative pathway for nitrogen excretion.
Receptor Binding Studies: Acts as a ligand for sigma-2 receptors, aiding in the study of receptor-ligand interactions.
作用机制
Glycerol phenylbutyrate-D5 works by releasing phenylbutyrate, which is then metabolized to phenylacetate. Phenylacetate conjugates with glutamine to form phenylacetylglutamine, which is excreted by the kidneys. This process provides an alternative pathway for the excretion of nitrogen, thereby reducing the toxic accumulation of ammonia in patients with urea cycle disorders .
相似化合物的比较
Sodium Phenylbutyrate: Another nitrogen-binding agent used for the treatment of urea cycle disorders.
Phenylacetate: A metabolite of glycerol phenylbutyrate that also binds to nitrogen.
Glycerol Phenylbutyrate: The non-deuterated version of glycerol phenylbutyrate-D5.
Uniqueness: this compound is unique due to its deuterium labeling, which makes it particularly useful for detailed pharmacokinetic and metabolic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in research applications .
属性
分子式 |
C33H38O6 |
|---|---|
分子量 |
535.7 g/mol |
IUPAC 名称 |
[1,1,2,3,3-pentadeuterio-2,3-bis(4-phenylbutanoyloxy)propyl] 4-phenylbutanoate |
InChI |
InChI=1S/C33H38O6/c34-31(22-10-19-27-13-4-1-5-14-27)37-25-30(39-33(36)24-12-21-29-17-8-3-9-18-29)26-38-32(35)23-11-20-28-15-6-2-7-16-28/h1-9,13-18,30H,10-12,19-26H2/i25D2,26D2,30D |
InChI 键 |
ZSDBFLMJVAGKOU-FJKCYMHHSA-N |
手性 SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCC1=CC=CC=C1)OC(=O)CCCC2=CC=CC=C2)OC(=O)CCCC3=CC=CC=C3 |
规范 SMILES |
C1=CC=C(C=C1)CCCC(=O)OCC(COC(=O)CCCC2=CC=CC=C2)OC(=O)CCCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


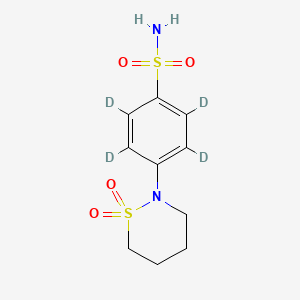
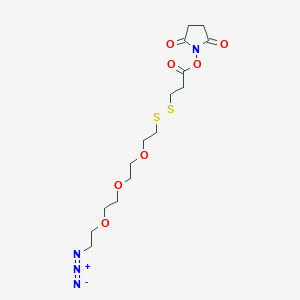
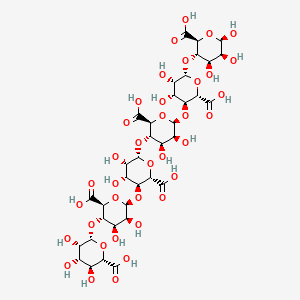
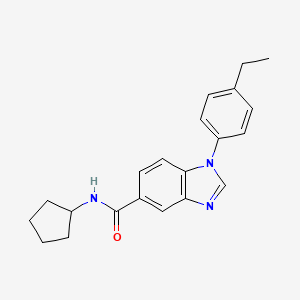
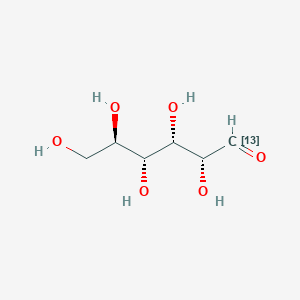
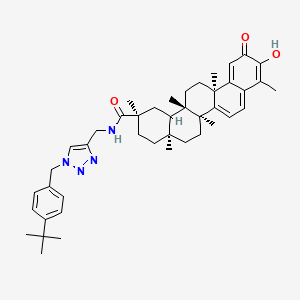
![(2R)-3-(2-cyanoethylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid](/img/structure/B12415530.png)
